N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide
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Overview
Description
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylbenzoyl group, a chlorobenzamide moiety, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide typically involves the following steps:
Preparation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The 4-tert-butylbenzoyl chloride is then reacted with 4-aminophenyl-3-chlorobenzamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic groups allow it to bind to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide
- 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]phenoxy}phenyl)benzamide
- N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide
Uniqueness
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butylbenzoyl group provides steric hindrance, enhancing its stability, while the chlorobenzamide moiety allows for targeted interactions with biological molecules.
Properties
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-24(2,3)18-9-7-16(8-10-18)22(28)26-20-11-13-21(14-12-20)27-23(29)17-5-4-6-19(25)15-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJZHCECZSXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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